An In-depth Technical Guide to the Physicochemical Properties of Ethylenediamine
An In-depth Technical Guide to the Physicochemical Properties of Ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Ethylgonendione" yielded no matching results. Based on the phonetic similarity, this guide details the properties of Ethylenediamine, a widely studied and utilized chemical compound.
Ethylenediamine, systematically named ethane-1,2-diamine, is a fundamental organic compound bearing two primary amine groups.[1] This colorless, viscous liquid emits an ammonia-like odor and is a crucial building block in a myriad of chemical syntheses.[1][2] Its bifunctional nature makes it a versatile precursor for the synthesis of chelating agents, pharmaceuticals, polymers, and agrochemicals.[1]
Physicochemical Properties
The physicochemical properties of ethylenediamine are comprehensively summarized in the following tables.
Table 1: General and Physical Properties of Ethylenediamine
| Property | Value | References |
| Molecular Formula | C₂H₈N₂ | [1][3] |
| Molecular Weight | 60.10 g/mol | [4][5] |
| Appearance | Colorless to pale yellow, viscous, hygroscopic liquid | [2][6] |
| Odor | Ammonia-like | [2][4] |
| Density | 0.899 g/cm³ at 25 °C | [7][8] |
| Melting Point | 8.5 °C (47.3 °F; 281.65 K) | [2][8] |
| Boiling Point | 116 - 118 °C (241 - 244 °F; 389 - 391 K) | [1][9] |
| Vapor Pressure | 10.7 mmHg at 20 °C | [10] |
| Vapor Density | 2.07 (relative to air) | [9] |
| Refractive Index | 1.4565 at 20 °C | [9] |
Table 2: Solubility and Partition Coefficients of Ethylenediamine
| Property | Value | References |
| Solubility in Water | Miscible | [1][4] |
| Solubility in Organic Solvents | Soluble in ethanol; slightly soluble in ether; insoluble in benzene. | [11] |
| LogP (Octanol/Water Partition Coefficient) | -2.04 to -1.6 | [2][6] |
Table 3: Acid-Base Properties of Ethylenediamine
| Property | Value | References |
| pKa₁ | 7.56 | [12] |
| pKa₂ | 10.71 | [12] |
| pH | 12.2 (100 g/L aqueous solution at 20 °C) | [13] |
Table 4: Thermodynamic Properties of Ethylenediamine
| Property | Value | References |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -63.55 to -62.47 kJ/mol | [4] |
| Standard Molar Entropy (S°₂₉₈) | 202.42 J·K⁻¹·mol⁻¹ | [4] |
| Heat of Combustion | -452.6 kcal/mol at 25 °C | [2] |
| Heat of Vaporization | 10510.5 gcal/gmol | [2] |
Table 5: Safety and Flammability Data for Ethylenediamine
| Property | Value | References |
| Flash Point | 34 °C (93 °F) | [4] |
| Autoignition Temperature | 385 °C (725 °F) | |
| Lower Explosive Limit (LEL) | 2.5% (V) | [14] |
| Upper Explosive Limit (UEL) | 16.3% (V) | [14] |
| OSHA Permissible Exposure Limit (PEL) | 10 ppm (8-hour time-weighted average) | [15] |
Experimental Protocols
Detailed methodologies for the synthesis of ethylenediamine are provided below, covering both major industrial routes and a laboratory-scale preparation.
This process is the predominant method for the industrial production of ethylenediamine.[7]
-
Reactants: 1,2-dichloroethane and aqueous ammonia.[7]
-
Reaction Conditions:
-
Molar Ratio: A high molar ratio of ammonia to 1,2-dichloroethane (20:1 to 40:1) is employed to favor the formation of the primary amine and minimize the production of polyamine byproducts.[7]
-
Temperature: The reaction is conducted at elevated temperatures, typically in the range of 160-180 °C.[1][7]
-
Pressure: High pressure (20-40 bar) is maintained to keep the reactants in the liquid phase.[7]
-
-
Procedure:
-
1,2-dichloroethane and aqueous ammonia are continuously fed into a high-pressure reactor.
-
The reaction mixture is maintained at the specified temperature and pressure for a residence time of 10-30 minutes.[7]
-
The initial reaction produces the hydrochloride salt of ethylenediamine and other polyethylene amines.[1]
-
This salt mixture is then neutralized with sodium hydroxide to liberate the free amines.[1]
-
The final step involves fractional distillation to separate ethylenediamine from the byproducts (diethylenetriamine, triethylenetetramine, etc.) and the aqueous salt solution.[1]
-
This method is considered a greener alternative to the EDC process.[16]
-
Reactants: Ethylene glycol and ammonia.[16]
-
Catalyst: Supported two-component composite metal oxides, such as NiO/CuO/Al₂O₃.[17]
-
Reaction Conditions:
-
Procedure:
-
Ethylene glycol and ammonia are passed over the heated catalyst bed in a reactor.
-
The reaction proceeds via a reductive amination pathway, where the alcohol is first dehydrogenated to an aldehyde, which then reacts with ammonia to form an imine, followed by hydrogenation to the amine.[18]
-
The product mixture is then purified by distillation to isolate ethylenediamine.
-
A classic method for preparing primary amines that can be adapted for ethylenediamine.
-
Reactants: Ethylene dichloride and potassium phthalimide.
-
Procedure:
-
Potassium phthalimide is prepared by neutralizing an ethanolic solution of phthalimide with ethanolic potassium hydroxide.
-
Ethylene dichloride is reacted with potassium phthalimide to form 1,2-bis(phthalimido)ethane.
-
The resulting di-phthalimido derivative is hydrolyzed by refluxing with concentrated hydrochloric acid.
-
This cleavage yields phthalic acid, which crystallizes out of the solution, and the dihydrochloride salt of ethylenediamine, which remains in the aqueous solution.
-
The free base can be obtained by subsequent neutralization and extraction.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate key synthesis pathways for ethylenediamine.
Caption: Industrial Synthesis of Ethylenediamine via the EDC Process.
Caption: Green Synthesis of Ethylenediamine from Ethylene Glycol.
Caption: Laboratory-Scale Gabriel Synthesis of Ethylenediamine.
References
- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 2. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethylenediamine [webbook.nist.gov]
- 4. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]
- 5. merckindex.rsc.org [merckindex.rsc.org]
- 6. Ethylenediamine | 107-15-3 [chemicalbook.com]
- 7. webqc.org [webqc.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 107-15-3 CAS MSDS (Ethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. atamankimya.com [atamankimya.com]
- 11. Ethylenediamine - CAMEO [cameo.mfa.org]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. chembk.com [chembk.com]
- 14. carlroth.com [carlroth.com]
- 15. nj.gov [nj.gov]
- 16. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Ethylenediamine by Catalytic Ammoniation of Ethylene Glycol [yyhx.ciac.jl.cn]
- 18. pubs.acs.org [pubs.acs.org]
